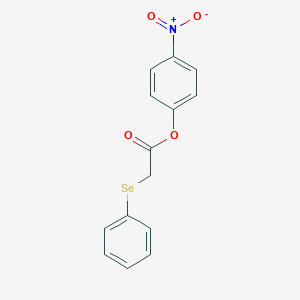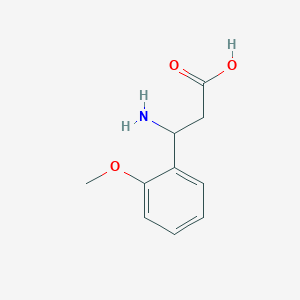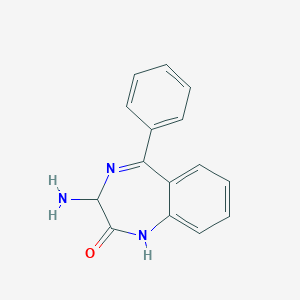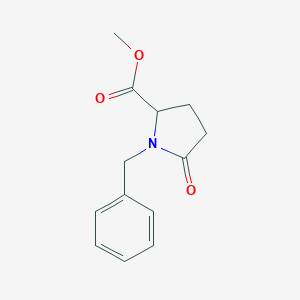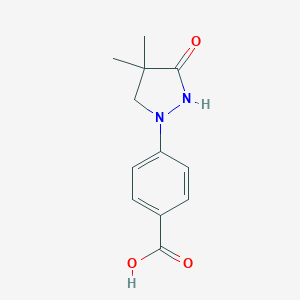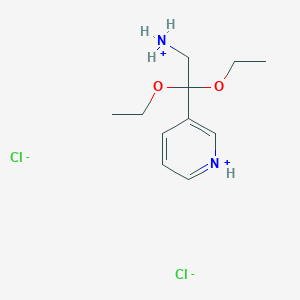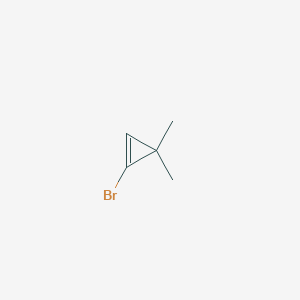
1-Bromo-3,3-dimethylcyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,3-dimethylcyclopropene (BDCP) is a cyclopropene derivative that has been widely studied in the field of organic chemistry due to its unique chemical and physical properties. BDCP is a highly reactive compound that is used in a variety of chemical reactions, including cross-coupling reactions, cycloadditions, and polymerizations. In
Mécanisme D'action
The mechanism of action of 1-Bromo-3,3-dimethylcyclopropene is based on its highly reactive nature. 1-Bromo-3,3-dimethylcyclopropene reacts readily with a variety of nucleophiles, including Grignard reagents, organolithium reagents, and organozinc reagents. The reaction of 1-Bromo-3,3-dimethylcyclopropene with nucleophiles leads to the formation of new carbon-carbon bonds, which is essential for the synthesis of complex organic compounds.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-Bromo-3,3-dimethylcyclopropene. However, it has been reported that 1-Bromo-3,3-dimethylcyclopropene can undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates that can cause DNA damage. This suggests that 1-Bromo-3,3-dimethylcyclopropene may have potential as a DNA-damaging agent in cancer chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-Bromo-3,3-dimethylcyclopropene is its high reactivity, which makes it a valuable building block for the synthesis of complex organic compounds. However, its high reactivity can also be a limitation, as it can lead to side reactions and the formation of unwanted byproducts. Additionally, 1-Bromo-3,3-dimethylcyclopropene is a highly toxic compound, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 1-Bromo-3,3-dimethylcyclopropene. One area of research is the development of new synthetic methods for 1-Bromo-3,3-dimethylcyclopropene that are more efficient and environmentally friendly. Another area of research is the exploration of the biological activity of 1-Bromo-3,3-dimethylcyclopropene, particularly its potential as a DNA-damaging agent in cancer chemotherapy. Finally, the use of 1-Bromo-3,3-dimethylcyclopropene as a building block for the synthesis of new materials, such as polymers and nanomaterials, is an area of research that has yet to be fully explored.
Méthodes De Synthèse
The synthesis of 1-Bromo-3,3-dimethylcyclopropene can be achieved through several methods, including the reaction of 1,3-dimethylcyclopropene with bromine, the reaction of 1,3-dimethylcyclopropene with N-bromosuccinimide, and the reaction of 1,3-dimethylcyclopropene with bromine and iron powder. Among these methods, the reaction of 1,3-dimethylcyclopropene with N-bromosuccinimide is the most commonly used method due to its high yield and simplicity.
Applications De Recherche Scientifique
1-Bromo-3,3-dimethylcyclopropene has been extensively studied in the field of organic chemistry due to its unique reactivity. It has been used in a variety of chemical reactions, including cross-coupling reactions, cycloadditions, and polymerizations. 1-Bromo-3,3-dimethylcyclopropene has also been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals.
Propriétés
Numéro CAS |
108176-10-9 |
|---|---|
Nom du produit |
1-Bromo-3,3-dimethylcyclopropene |
Formule moléculaire |
C5H7Br |
Poids moléculaire |
147.01 g/mol |
Nom IUPAC |
1-bromo-3,3-dimethylcyclopropene |
InChI |
InChI=1S/C5H7Br/c1-5(2)3-4(5)6/h3H,1-2H3 |
Clé InChI |
CVJVOSUYYWMREY-UHFFFAOYSA-N |
SMILES |
CC1(C=C1Br)C |
SMILES canonique |
CC1(C=C1Br)C |
Synonymes |
Cyclopropene, 1-bromo-3,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



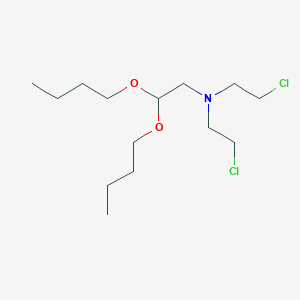
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
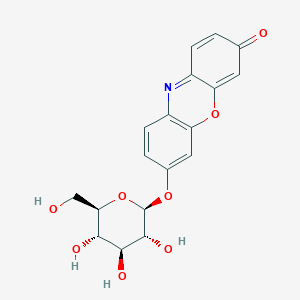
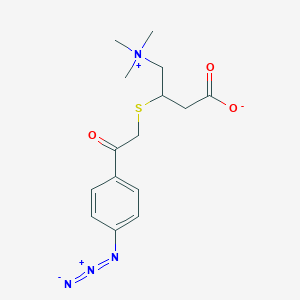
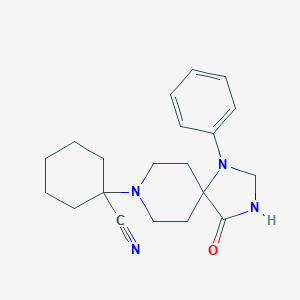
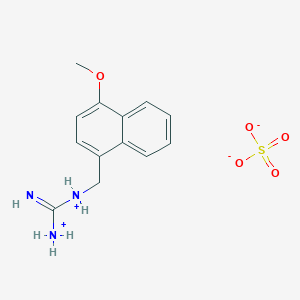
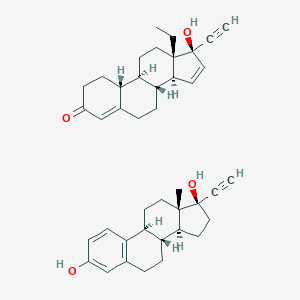
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
